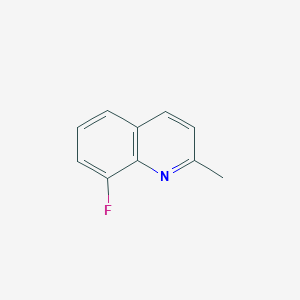

8-Fluoro-2-methylquinoline

描述

Historical Context of Quinoline (B57606) Derivatives in Science

The journey of quinoline derivatives in science began in 1834 when Friedlieb Ferdinand Runge first isolated quinoline from coal tar. nih.gov However, its profound impact was truly realized with the discovery of the antimalarial properties of quinine, a naturally occurring quinoline alkaloid extracted from the bark of the Cinchona tree. wikipedia.orgresearchgate.netmdpi.com This discovery spurred extensive research into synthetic quinoline-based drugs, leading to the development of crucial antimalarials like chloroquine (B1663885) and primaquine. nih.govresearchgate.net Beyond medicine, quinoline derivatives found early applications in the manufacturing of dyes. wikipedia.org

Contemporary Relevance of Fluorinated Quinoline Systems in Advanced Chemical Research

In modern chemical research, the strategic incorporation of fluorine atoms into organic molecules has become a powerful tool for modulating their properties. mdpi.comtandfonline.com When applied to the quinoline system, fluorination can significantly enhance biological activity, metabolic stability, and binding affinity to target proteins. tandfonline.comnih.gov The high electronegativity and small size of the fluorine atom can alter the electronic distribution within the quinoline ring, influencing its reactivity and interactions with biological macromolecules. mdpi.comtandfonline.com This has led to the development of fluoroquinolones, a major class of antibacterial agents that inhibit bacterial DNA gyrase. tandfonline.com The introduction of fluorine can also improve a compound's ability to penetrate cell membranes, a crucial factor for drug efficacy. mdpi.com Consequently, fluorinated quinolines are actively investigated for a wide range of applications, including anticancer, antimicrobial, and anti-inflammatory agents, as well as in materials science for the development of organic light-emitting diodes (OLEDs) and other electronic components. mdpi.comresearchgate.net

Overview of 8-Fluoro-2-methylquinoline as a Research Focus

This compound is a specific fluorinated quinoline derivative that has emerged as a valuable building block and research compound. evitachem.com Its structure features a fluorine atom at the 8-position and a methyl group at the 2-position of the quinoline core. evitachem.com This particular arrangement of substituents imparts unique chemical and physical properties, making it a subject of interest in medicinal chemistry and materials science. evitachem.com Research into this compound and its derivatives explores their potential as enzyme inhibitors and their applications in the synthesis of more complex molecules with desired biological activities or material properties. evitachem.comacs.org

Structure

3D Structure

属性

IUPAC Name |

8-fluoro-2-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN/c1-7-5-6-8-3-2-4-9(11)10(8)12-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJHYMLQMBHHNRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2F)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30459729 | |

| Record name | 8-Fluoro-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30459729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46001-36-9 | |

| Record name | 8-Fluoro-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30459729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 8 Fluoro 2 Methylquinoline and Its Functionalized Derivatives

Classical and Contemporary Synthetic Routes to Fluorinated Quinoline (B57606) Systems

The construction of the quinoline core can be achieved through several named reactions, with the Doebner-Von Miller and Pfitzinger reactions being prominent methods for generating substituted quinolines. These reactions can be adapted for the synthesis of fluorinated analogs, including 8-fluoro-2-methylquinoline.

Doebner-Von Miller Reaction for Fluorinated Quinoline Synthesis

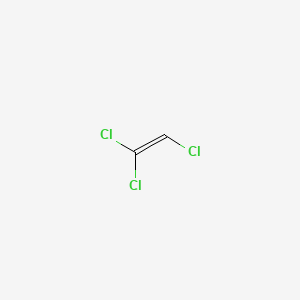

The Doebner-Von Miller reaction is a versatile method for synthesizing quinolines by reacting anilines with α,β-unsaturated carbonyl compounds. wikipedia.org This reaction, also known as the Skraup-Doebner-Von Miller quinoline synthesis, is typically catalyzed by strong acids like hydrochloric acid or Lewis acids such as tin tetrachloride. wikipedia.orgevitachem.com

The synthesis of this compound via the Doebner-Von Miller reaction commonly employs 2-fluoroaniline (B146934) and an α,β-unsaturated aldehyde, such as crotonaldehyde. evitachem.com The reaction can also be carried out using aniline (B41778) derivatives, aldehydes, and pyruvic acid. The use of α,β-unsaturated ketones is also a viable strategy. scispace.com To mitigate the harsh acidic conditions that can lead to polymerization of the carbonyl substrate, a biphasic reaction medium can be used, which has been shown to improve reaction yields. nih.gov

| Precursor | Role in Synthesis |

| 2-Fluoroaniline | Provides the fluorinated benzene (B151609) ring and the nitrogen atom for the quinoline core. evitachem.com |

| Crotonaldehyde | Acts as the three-carbon annulation partner to form the pyridine (B92270) ring. evitachem.com |

| Pyruvic Acid | Can be used in conjunction with an aldehyde and an aniline derivative to form quinoline-4-carboxylic acids. thieme-connect.de |

A significant challenge in the synthesis of fluorinated quinolines via the Doebner-Von Miller reaction is controlling the regioselectivity of fluorine incorporation. When using a fluorinated aniline, such as 2-fluoroaniline, the cyclization can potentially lead to the formation of isomers other than the desired 8-fluoro derivative. For instance, competing reactions may yield 6- or 7-fluoro isomers as byproducts. The specific substitution pattern of the aniline precursor is crucial in directing the cyclization to the desired position. lookchem.com

Byproduct formation is a common issue in the Doebner-Von Miller reaction, often arising from the polymerization of the α,β-unsaturated carbonyl compound under strong acidic conditions. nih.gov To control this, strategies such as using a biphasic solvent system, for example, a mixture of toluene (B28343) and aqueous hydrochloric acid, have been developed. This sequesters the carbonyl compound in the organic phase, reducing polymerization and increasing the yield of the desired quinoline product. nih.govlookchem.com Additionally, the use of milder catalysts and optimized reaction conditions can help to minimize the formation of unwanted side products. clockss.org

Pfitzinger Reaction for Quinoline-4-Carboxylic Acid Derivatives

The Pfitzinger reaction provides a direct route to quinoline-4-carboxylic acid derivatives through the condensation of an isatin (B1672199) (or a substituted isatin) with a carbonyl compound in the presence of a base. smolecule.comresearchgate.net This method is particularly useful for synthesizing functionalized quinolines that can be further modified.

For the synthesis of derivatives of this compound, specifically this compound-4-carboxylic acid, the Pfitzinger reaction utilizes 7-fluoroindoline-2,3-dione (also known as 7-fluoroisatin) and a suitable ketone. nih.gov In a specific application, 1-chloropropan-2-one is used as the carbonyl reactant. nih.gov The reaction is typically facilitated by a base, such as aqueous calcium oxide, and heating. nih.govacs.org This reaction leads to the formation of 8-fluoro-3-hydroxy-2-methylquinoline-4-carboxylic acid. nih.gov Subsequent decarboxylation is necessary to remove the carboxylic acid group if the non-carboxylated quinoline is the target. nih.gov

| Reactant | Chemical Name/Synonym | Role in Synthesis |

| 7-Fluoroindoline-2,3-dione; 7-Fluoroisatin nih.gov | Provides the fluorinated benzene ring and the nitrogen atom, forming the quinoline backbone. nih.gov |

| 1-Chloropropan-2-one | Introduces the methyl group at the 2-position of the quinoline ring. nih.gov |

Decarboxylation Strategies for Quinoline Carboxylic Acid Derivatives

Decarboxylation is a crucial step for removing the carboxylic acid group from the quinoline ring, leading to the parent heterocycle or its hydroxylated derivatives.

The decarboxylation of 8-fluoro-3-hydroxy-2-methylquinoline-4-carboxylic acid to yield 8-fluoro-2-methylquinolin-3-ol (B2696201) is effectively carried out in a high-boiling solvent system. nih.gov Specifically, the reaction is performed in nitrobenzene (B124822) at a high temperature of 210°C. nih.gov This thermal decarboxylation process removes the carboxylic acid group at the 4-position of the quinoline ring.

Advanced Coupling and Substitution Reactions in this compound Derivatization

Further functionalization of the this compound core can be achieved through various modern cross-coupling and substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and introducing new functional groups onto the quinoline scaffold.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound with a halide or triflate. libretexts.org This reaction can be employed for the methylation of quinoline derivatives. For instance, a chloro-substituted quinoline can be coupled with a methylboron reagent, such as trimethylboroxine, in the presence of a palladium catalyst to introduce a methyl group. organic-chemistry.org The general mechanism involves three key steps: oxidative addition of the halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org

| Substrate | Coupling Partner | Catalyst System | Product |

| 2-Chloroquinoline derivative | Trimethylboroxine | Palladium acetate, NHC ligand | 2-Methylquinoline (B7769805) derivative |

Investigation of Catalyst Systems and Inert Atmospheres

The synthesis of quinoline derivatives, including those with fluorine and methyl substitutions, has been optimized through the investigation of various catalyst systems and reaction conditions. A notable approach involves a one-pot synthesis utilizing a dual catalyst system. google.comgoogle.com This method employs 'silferc', which is ferric chloride supported on silica, in conjunction with anhydrous zinc chloride. google.comgoogle.com

The process begins with the reaction of a substituted aniline, such as 2-fluoroaniline for the synthesis of 8-fluoro-4-methylquinoline, in acetic acid with the 'silferc' catalyst. google.comgoogle.com The reaction is conducted under an inert nitrogen atmosphere to prevent unwanted side reactions. google.comgoogle.com Methyl vinyl ketone is then added, and the mixture is heated before the addition of the second catalyst, anhydrous zinc chloride, followed by a period of reflux. google.comgoogle.com This dual catalyst system has been shown to provide higher yields (55-65%) compared to conventional methods (28-45%). google.comgoogle.com The use of a nitrogen atmosphere is a critical parameter for the success of this reaction. google.com

| Reactant | Catalyst System | Atmosphere | Product | Yield |

| 2-Fluoroaniline and Methyl Vinyl Ketone | 'silferc' (FeCl3/SiO2) and ZnCl2 | Nitrogen | 8-Fluoro-4-methylquinoline | 64% |

Table 1: Catalytic Synthesis of a Functionalized this compound Derivative. google.comgoogle.com

Nucleophilic Substitution Reactions of the Fluorine Atom

The fluorine atom at the 8-position of the quinoline ring is a key site for introducing chemical diversity into the molecule. evitachem.com Nucleophilic substitution reactions at this position allow for the attachment of a wide array of functional groups, leading to the synthesis of novel derivatives with potentially enhanced properties. evitachem.comresearchgate.net

Introduction of Diverse Functional Groups

The reactivity of the fluorine atom in this compound derivatives facilitates the introduction of various functionalities. evitachem.com For instance, a derivative of this compound, namely 8-fluoro-2-methylquinolin-3-ol, can undergo an aromatic nucleophilic substitution reaction with 2-bromo-1,3-difluorobenzene. nih.govresearchgate.net This reaction results in the formation of 3-(2-bromo-3-fluorophenoxy)-8-fluoro-2-methylquinoline, demonstrating the introduction of a substituted phenoxy group at the 3-position, while the fluorine at the 8-position remains. nih.govresearchgate.net This highlights that other positions on the quinoline ring can also be functionalized.

Aromatic Nucleophilic Substitution with Phenoxy Nucleophiles

Aromatic nucleophilic substitution (SNAr) is a powerful tool for forming diaryl ether linkages. In the synthesis of complex derivatives of this compound, a phenoxy nucleophile can be reacted with a substituted fluorobenzene. nih.govresearchgate.net Specifically, the reaction between 8-fluoro-2-methylquinolin-3-ol and 2-bromo-1,3-difluorobenzene exemplifies this, where the phenoxide derived from the quinolinol acts as the nucleophile, displacing a fluorine atom on the difluorobenzene to create a new carbon-oxygen bond. nih.govresearchgate.net

Organometallic Reagent Applications (Organolithium, Organomagnesium)

Organometallic reagents, such as organolithium and organomagnesium compounds, are crucial for creating new carbon-carbon bonds. libretexts.org Their strong nucleophilic character makes them suitable for addition reactions to carbonyl compounds. libretexts.orglibretexts.org

Nucleophilic Addition with Oxetan-3-one for Alcohol Formation

A key application of organometallic reagents in the functionalization of this compound derivatives involves their reaction with oxetan-3-one. nih.govresearchgate.netnih.gov For example, 3-(2-bromo-3-fluorophenoxy)-8-fluoro-2-methylquinoline can be treated with n-butyllithium, an organolithium reagent. nih.govresearchgate.netresearchgate.net This step generates a new organolithium species which then undergoes a nucleophilic addition to the carbonyl carbon of oxetan-3-one. nih.govresearchgate.netresearchgate.net The subsequent workup of the reaction mixture yields a tertiary alcohol, specifically 3-(2-fluoro-6-((8-fluoro-2-methylquinolin-3-yl)oxy)phenyl)oxetan-3-ol. nih.govresearchgate.net This multi-step synthesis demonstrates the utility of organolithium reagents in constructing complex molecular architectures based on the this compound scaffold. nih.govresearchgate.net

| Starting Material | Reagents | Intermediate | Electrophile | Final Product |

| 3-(2-Bromo-3-fluorophenoxy)-8-fluoro-2-methylquinoline | n-Butyllithium | Lithiated quinoline derivative | Oxetan-3-one | 3-(2-Fluoro-6-((8-fluoro-2-methylquinolin-3-yl)oxy)phenyl)oxetan-3-ol |

Table 2: Application of an Organolithium Reagent in the Synthesis of a Functionalized this compound Derivative. nih.govresearchgate.net

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods in chemistry. sruc.ac.uknih.gov These "green chemistry" approaches aim to reduce waste, avoid hazardous substances, and improve energy efficiency. sruc.ac.uknih.gov

For the synthesis of quinoline derivatives, including those related to this compound, green chemistry principles have been applied. One such approach is the use of the 'silferc' catalyst. google.comgoogle.com This method avoids the use of volatile organic solvents, which are often environmentally problematic, thus offering a cleaner chemical process. google.comgoogle.com The development of such catalyst-based, solvent-minimized, or one-pot procedures aligns with the goals of green chemistry by making the synthesis more efficient and sustainable. google.comgoogle.comsruc.ac.uknih.gov The use of recyclable catalysts is another key aspect of greening the synthesis of quinoline derivatives. sruc.ac.ukacs.org

Microwave-Assisted Synthesis: Efficiency and Scalability Considerations

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a pivotal technology in modern chemistry, offering significant advantages over conventional heating methods for the synthesis of heterocyclic compounds, including quinoline derivatives. researchgate.netnih.govresearchgate.net This technique utilizes microwave energy to heat reactants directly and efficiently, leading to a dramatic reduction in reaction times, increased product yields, and often enhanced selectivity. researchgate.netsci-hub.se The application of microwave irradiation is recognized as a green chemistry approach, as it minimizes energy consumption and can often be performed in solvent-free conditions. nih.govscribd.com

The efficiency of MAOS stems from its unique heating mechanism, known as dielectric heating. pitt.edu Polar molecules within the reaction mixture align with the rapidly oscillating electric field of the microwaves, generating heat through molecular rotation and friction. scribd.compitt.edu This process allows for rapid, uniform heating throughout the bulk of the material, avoiding the localized overheating that can occur at the vessel walls with conventional heating. scribd.com This rapid and controlled heating can accelerate reaction rates, sometimes by several orders of magnitude. scribd.com

The synthesis of functionalized derivatives of this compound also benefits significantly from this technology. For instance, the synthesis of 2-ethyl-8-fluoro-3-methylquinoline, catalyzed by the environmentally friendly solid acid Nafion® NR50, proceeds with a high yield of 90% under microwave irradiation. mdpi.com Similarly, the synthesis of this compound-4-carboxylic acid is notably improved with microwave assistance, which reduces the reaction time to two hours or less while achieving yields of 80% or greater.

The table below summarizes the efficiency gains for the synthesis of various quinoline derivatives using microwave irradiation.

| Product | Reactant(s) | Method | Time | Yield | Reference |

| 2-Quinolinecarboxaldehyde | 2-Methylquinoline, PIDA | Microwave | 30 min | 88% | sci-hub.se |

| 2-Quinolinecarboxaldehyde | 2-Methylquinoline, PIDA | Conventional | 36 h | 37% | sci-hub.se |

| 2-Ethyl-8-fluoro-3-methylquinoline | 2-Fluoroaniline, Propionaldehyde | Microwave | - | 90% | mdpi.com |

| This compound-4-carboxylic acid | - | Microwave | ≤2 hours | ≥80% |

Microwave-assisted synthesis has proven to be a versatile tool for creating a library of functionalized quinolines. Research has demonstrated its effectiveness in promoting C-H functionalization reactions, which are crucial for modifying the core quinoline structure. sci-hub.se For example, the microwave-assisted C-H oxidation of various substituted 2-methylquinolines using PIDA proceeds with good tolerance for different functional groups, including halogens like fluorine and chlorine, as well as methoxy (B1213986) groups. sci-hub.se Generally, substrates with electron-donating groups provide higher yields than those with electron-withdrawing groups under these conditions. sci-hub.se Another key application is the microwave-aided, palladium-catalyzed N-arylation of 8-bromo-2-methylquinoline (B152758) to produce various 8-aminoquinoline (B160924) derivatives, which are valuable as building blocks for chemosensors. arkat-usa.org

The table below presents findings on the microwave-assisted synthesis of various functionalized quinoline derivatives.

| Substrate | Product | Reagent/Catalyst | Solvent | Yield | Reference |

| This compound | 8-Fluoro-2-quinolinecarboxaldehyde | PIDA | DMSO | 85% | sci-hub.se |

| 8-Chloro-2-methylquinoline (B1584612) | 8-Chloro-2-quinolinecarboxaldehyde | PIDA | DMSO | 86% | sci-hub.se |

| 8-Bromo-2-methylquinoline | 8-(N,N-dialkylamino)quinoline-2-carbaldehydes | Various Amines / Pd(0) | - | Moderate-to-High | arkat-usa.org |

| 2-Methyl-8-methoxyquinoline | 8-Methoxy-2-quinolinecarboxaldehyde | PIDA | DMSO | 91% | sci-hub.se |

Despite its efficiency in laboratory-scale synthesis, the scalability of microwave-assisted reactions has been a point of consideration. Early microwave reactors were often single-mode cavities, suitable for small reaction volumes but not for large-scale production. pitt.edu However, significant advancements have led to the development of multimode and parallel batch reactors capable of processing much larger volumes, with some systems accommodating multiple vessels of up to 50-60 mL each, operating at high pressures and temperatures. pitt.edu These developments are making MAOS an increasingly viable option for industrial-scale synthesis, although challenges in ensuring uniform energy distribution in larger volumes remain an active area of research. pitt.edu

Chemical Reactivity and Mechanistic Insights of 8 Fluoro 2 Methylquinoline

Redox Behavior of the Quinoline (B57606) Core

The quinoline scaffold of 8-fluoro-2-methylquinoline is susceptible to both oxidation and reduction reactions, targeting the heterocyclic nitrogen and the aromatic system.

Oxidation Pathways: Formation of Quinoline N-Oxides

The nitrogen atom in the quinoline ring of this compound can be readily oxidized to form the corresponding quinoline N-oxide. evitachem.com This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peracids, like p-(methoxycarbonyl)perbenzoic acid (p-MCPBA). evitachem.comresearchgate.net The resulting N-oxides are not merely stable oxidation products but also versatile synthetic intermediates. rsc.org The N-oxide functional group activates the quinoline ring for further modifications. For instance, palladium-catalyzed C-H arylation of 2-methylquinoline (B7769805) N-oxide proceeds cleanly to give 8-arylated derivatives, demonstrating the utility of the N-oxide in directing further functionalization. acs.org

Reduction Pathways: Carboxylic Acid Group Transformations

The quinoline ring system can undergo reduction to yield dihydroquinoline derivatives with reducing agents like sodium borohydride. evitachem.com In cases where the this compound structure is further substituted with a carboxylic acid group, this moiety becomes a key site for reductive transformations. For example, the carboxylic acid group in this compound-4-carboxylic acid can be reduced to an alcohol. Another significant transformation is decarboxylation, where the carboxylic acid group is removed entirely. This is demonstrated in the synthesis of 8-fluoro-2-methylquinolin-3-ol (B2696201) from 8-fluoro-3-hydroxy-2-methylquinoline-4-carboxylic acid, a reaction achieved by heating in a high-boiling solvent like nitrobenzene (B124822). nih.govacs.org

Influence of Fluorine Substitution at Position 8 on Reactivity

The fluorine atom at the C-8 position exerts a profound influence on the molecule's electronic properties and, consequently, its reactivity.

Electron-Withdrawing Effects and Acidity Modulation (pKa Analysis)

The high electronegativity of the fluorine atom makes it a potent electron-withdrawing group. This effect decreases the electron density across the quinoline ring system, which in turn modulates the acidity of other substituents. For example, the presence of a fluorine atom makes an associated carboxylic acid group more acidic, resulting in a lower pKa value compared to its non-fluorinated counterpart. While specific experimental pKa data for this compound is not widely published, the principle can be illustrated by comparing the known pKa of related structures. The electron-withdrawing nature of fluorine also enhances the molecule's resistance to metabolic oxidation by increasing its oxidation potential. nih.gov

| Compound | Relevant Functional Group | Expected pKa Effect of Fluorination | Reference/Rationale |

|---|---|---|---|

| Quinoline (protonated) | N-H+ | Base pKa: 4.90 | organicchemistrydata.org |

| This compound (protonated) | N-H+ | pKa is expected to be lower (<4.90) due to the electron-withdrawing fluorine atom, which destabilizes the positive charge on the protonated nitrogen. | |

| 6-Fluoro-2-methylquinoline-4-carboxylic acid | -COOH | The carboxylic acid group becomes more acidic. |

Comparative Reactivity Studies with Halogen Analogs

When comparing this compound with its other halogen analogs (chloro, bromo, iodo), the unique properties of fluorine become apparent. While studies on the mutagenicity of various fluoroquinolines found that fluorine substitution at the C-8 position caused no significant change compared to the parent quinoline, other reactions show distinct halogen-dependent effects. nih.gov For instance, in iridium-catalyzed C-H borylation reactions of 7-halo-2-methylquinolines, the electronic properties of the halogen substituent influence the regioselectivity of the reaction. kiku.dk This suggests that while fluorine's impact may be subtle in some biological assays, its strong inductive effect plays a critical role in directing the outcomes of chemical syntheses, differing from that of chlorine or bromine.

Reaction Site Selectivity and Functional Group Interconversions

The regioselectivity of reactions involving this compound is dictated by a combination of steric and electronic factors arising from the substituents and the quinoline core itself.

The inherent electronic structure of the quinoline ring and the presence of substituents create a complex reactivity landscape. For example, in iridium-catalyzed C-H borylation, reaction at the C-8 position is generally disfavored, which is attributed to the steric or electronic influence of the adjacent nitrogen atom's lone pair. kiku.dk Conversely, other catalytic systems are highly selective for this position; the palladium-catalyzed arylation of 2-methylquinoline N-oxide, for example, yields the C-8 substituted product exclusively. acs.org

The fluorine atom at C-8 is generally stable but can undergo nucleophilic substitution under specific conditions, allowing for its replacement and further diversification of the molecule. evitachem.com Furthermore, derivatives of this compound can undergo various functional group interconversions. A notable example is the conversion of 8-fluoro-3-hydroxy-2-methylquinoline-4-carboxylic acid, which can be decarboxylated to yield 8-fluoro-2-methylquinolin-3-ol. nih.govacs.org This hydroxylated product can then serve as a precursor for subsequent reactions, such as aromatic nucleophilic substitution to form diphenyl ethers. nih.govacs.org

| Reaction Type | Starting Material Sub-type | Major Product / Site of Reaction | Reference |

|---|---|---|---|

| Oxidation | Quinoline | Quinoline N-Oxide | evitachem.com |

| Reduction | Quinoline | Dihydroquinoline | evitachem.com |

| Decarboxylation | Quinoline-4-carboxylic acid | Removal of -COOH at C-4 | nih.govacs.org |

| C-H Arylation | Quinoline N-Oxide | Selective at C-8 | acs.org |

| C-H Borylation | Quinoline | C-8 position is disfavored | kiku.dk |

| Nucleophilic Substitution | 8-Fluoroquinoline | Substitution at C-8 (F replacement) | evitachem.com |

Spectroscopic Characterization Methodologies for 8 Fluoro 2 Methylquinoline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), chemists can deduce the complete structural formula of a compound like 8-Fluoro-2-methylquinoline.

In the ¹H NMR spectrum of this compound, each chemically distinct proton in the molecule gives rise to a signal with a specific chemical shift (δ), integration value, and splitting pattern (multiplicity). The methyl group at the C2 position is expected to appear as a sharp singlet in the upfield region, typically around δ 2.5-2.7 ppm, due to the shielding effect of the adjacent sp² carbon.

The aromatic protons on the quinoline (B57606) core resonate in the downfield region (typically δ 7.0-8.5 ppm). The proton at C3 and C4 on the pyridine (B92270) ring, and the protons at C5, C6, and C7 on the benzene (B151609) ring will exhibit complex splitting patterns (doublets, triplets, or multiplets) due to spin-spin coupling with neighboring protons. The specific chemical shifts are influenced by the electron-donating methyl group and the electron-withdrawing fluorine atom. For instance, the proton at the H-7 position is expected to be a doublet of doublets, influenced by coupling to both H-6 and the fluorine at C-8.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CH₃ (at C2) | ~ 2.6 | Singlet (s) |

| H-3 | ~ 7.3 | Doublet (d) |

| H-4 | ~ 8.0 | Doublet (d) |

| H-5 | ~ 7.5 | Multiplet (m) |

| H-6 | ~ 7.4 | Multiplet (m) |

| H-7 | ~ 7.2 | Doublet of Doublets (dd) |

Note: These are estimated values based on the analysis of similar quinoline derivatives. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. This compound contains ten carbon atoms, and due to molecular asymmetry, ten distinct signals are expected in the broadband-decoupled ¹³C NMR spectrum. The methyl carbon (-CH₃) will appear as a single peak in the upfield region (δ ~20-25 ppm).

The remaining nine carbons, being part of the aromatic quinoline ring system, will resonate in the downfield region (δ ~120-160 ppm). The chemical shifts of these carbons are influenced by their position relative to the nitrogen and fluorine atoms. Carbons adjacent to the electronegative nitrogen atom (C2 and C8a) are typically shifted downfield. The most significant effect, however, is observed for the carbon directly attached to the fluorine atom.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₃ | ~ 25 |

| C2 | ~ 159 |

| C3 | ~ 122 |

| C4 | ~ 136 |

| C4a | ~ 128 |

| C5 | ~ 127 |

| C6 | ~ 125 |

| C7 | ~ 115 |

| C8 | ~ 160 (Coupled with ¹⁹F) |

| C8a | ~ 140 |

Note: These are estimated values. The chemical shift for C8 is significantly influenced by the fluorine atom and will appear as a doublet due to C-F coupling.

The presence of a highly electronegative fluorine atom at the C8 position has a profound and predictable effect on the NMR spectra. In ¹³C NMR, this results in a significant downfield shift for the C8 signal, a phenomenon known as deshielding. The fluorine atom withdraws electron density from the surrounding environment, reducing the shielding of the C8 nucleus and causing it to resonate at a higher frequency (larger ppm value) compared to a non-fluorinated analogue. For example, in 8-methylquinoline, the C8 carbon resonates at approximately 128 ppm, whereas in 8-fluoroquinoline, it is shifted downfield to over 155 ppm.

Furthermore, the fluorine nucleus (¹⁹F, with a spin of ½) couples with the ¹³C nucleus, causing the C8 signal to appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF), typically in the range of 240-260 Hz. This large coupling is a definitive indicator of a direct C-F bond. Weaker two- and three-bond couplings (²JCF and ³JCF) can also be observed for the C7 and C8a carbons, further aiding in the unambiguous assignment of the carbon signals in the benzene portion of the quinoline ring. In ¹H NMR, the fluorine at C8 will also couple with the adjacent proton at H-7, resulting in a characteristic splitting pattern that helps confirm the substitution pattern.

Mass Spectrometry (MS) Techniques for Molecular Weight and Purity Validation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide information about its elemental composition and structure.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a hybrid technique that combines the powerful separation capabilities of HPLC with the sensitive detection and identification power of mass spectrometry. For the analysis of this compound, a sample is first injected into an HPLC system, where it travels through a column packed with a stationary phase. This process separates the target compound from any impurities, starting materials, or by-products.

As the separated components exit the column, they are introduced into the mass spectrometer. The MS detector provides the mass of the eluting compound, confirming its identity. The HPLC chromatogram indicates the purity of the sample by showing a single major peak corresponding to this compound, with the area of the peak being proportional to its concentration. This technique is widely used in quality control to ensure the purity of synthesized compounds.

For unequivocal confirmation of the molecular formula, High-Resolution Mass Spectrometry (HRMS) is employed. HRMS instruments can measure the mass-to-charge ratio of an ion to a very high degree of accuracy (typically to four or five decimal places). This allows for the determination of the exact elemental composition of the molecule. For this compound (C₁₀H₈FN), the expected monoisotopic mass is 161.0641 g/mol . HRMS analysis would confirm this exact mass, distinguishing it from other potential compounds with the same nominal mass but different elemental formulas.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique used for the analysis of volatile compounds. In GC-MS, the sample is vaporized and separated in a gas chromatograph before being detected by a mass spectrometer. chemicalbook.com The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. For this compound, this peak would be observed at an m/z of 161. The spectrum also displays a series of fragment ions, which are produced when the molecular ion breaks apart. The fragmentation pattern of the quinoline core is well-understood and provides a "fingerprint" that helps to confirm the structure of the molecule. rsc.org Common fragmentation pathways for methylquinolines include the loss of a hydrogen atom or the loss of acetonitrile (B52724) (CH₃CN) from the ring structure.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a critical tool for identifying the various functional groups and bonding arrangements within a molecule. By analyzing the absorption of infrared radiation, specific vibrational modes corresponding to different bonds can be determined.

FTIR spectroscopy provides a detailed fingerprint of a molecule by measuring its vibrational modes. For quinoline derivatives, theoretical calculations using methods like Density Functional Theory (DFT) are often employed alongside experimental measurements to assign the observed spectral bands accurately. nih.govresearchgate.net The vibrational spectra of halogenated quinoline derivatives show characteristic bands for C-H, C=C, C=N, and C-halogen stretching and bending modes.

Table 1: Selected Vibrational Modes for Halogenated Quinoline Derivatives Data inferred from studies on related compounds.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |

|---|---|---|

| O-H Stretching | 3550 - 3700 | researchgate.net |

| C-H Stretching (Aromatic) | 3000 - 3100 | ahievran.edu.tr |

| C=C Stretching (Aromatic) | 1400 - 1600 | researchgate.net |

| C=N Stretching (Pyridine ring) | ~1580 | researchgate.net |

| C-F Stretching | 1000 - 1400 | N/A |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides accurate data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the molecule's conformation and packing in the solid state.

While the specific crystal structure for this compound is not detailed in the provided search results, data from closely related derivatives like 8-chloro-2-methylquinoline (B1584612) and 8-hydroxy-2-methylquinoline offer significant insights into the expected molecular geometry. researchgate.netnih.gov

For 8-chloro-2-methylquinoline, single-crystal X-ray diffraction reveals an orthorhombic crystal system. nih.gov The crystal packing exhibits π–π stacking between the heterocyclic and aromatic rings of adjacent molecules, with a centroid–centroid distance of 3.819 Å. nih.gov

Table 2: Crystallographic Data for 8-Chloro-2-methylquinoline

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₀H₈ClN | nih.gov |

| Crystal System | Orthorhombic | nih.gov |

| Space Group | Pna2₁ | nih.gov |

| a (Å) | 12.7961 (9) | nih.gov |

| b (Å) | 5.0660 (4) | nih.gov |

| c (Å) | 13.1181 (9) | nih.gov |

| V (ų) | 850.38 (11) | nih.gov |

Table 3: Selected Bond Lengths for 8-Hydroxy-2-methylquinoline

| Bond | Length (Å) | Reference |

|---|---|---|

| O1—C2 | 1.355 (2) | researchgate.net |

| N1—C9 | 1.319 (2) | researchgate.net |

| N1—C1 | 1.367 (2) | researchgate.net |

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The resulting spectrum provides information about the energy levels of molecular orbitals and is highly sensitive to the molecule's conjugated system and substituent groups.

The electronic absorption spectra of quinoline derivatives are typically characterized by multiple bands corresponding to π-π* and n-π* transitions. researchgate.netmdpi.com For 8-hydroxyquinoline (B1678124) (8-HQ) and its derivatives, these transitions are well-studied. The absorption peaks around 275-305 nm are generally assigned to π-π* transitions, while peaks at longer wavelengths (around 350-365 nm) can be attributed to n-π* transitions of the conjugated quinoline rings. mdpi.com

Theoretical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), are invaluable for interpreting these spectra. mdpi.comresearchgate.net Studies on O-substituted 8-HQ derivatives have shown that TD-DFT calculations can accurately predict experimental absorption wavelengths. mdpi.comresearchgate.net These computational models help to identify the specific molecular orbitals involved in each electronic transition. For the parent 8-HQ, the primary transitions originate from π–π* intramolecular charge transfer (CT) from the phenol (B47542) moiety to the pyridine ring. mdpi.com The introduction of different substituents, such as a fluorine atom, is expected to modulate these transition energies, leading to shifts in the absorption maxima.

Table 4: Experimental UV-Vis Absorption Data for 8-Hydroxyquinoline Derivatives in DMF

| Compound | λmax (nm) (π-π* transition) | λmax (nm) (n-π* transition) | Reference |

|---|---|---|---|

| 5-nitro-2-(p-tolyl)-8-hydroxyquinoline | ~275 | ~365 | mdpi.com |

Computational Chemistry and Theoretical Investigations of 8 Fluoro 2 Methylquinoline

Quantum Chemical Calculations

Quantum chemical calculations, grounded in the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules. These methods are instrumental in analyzing molecular orbitals, charge distribution, and other electronic characteristics of 8-Fluoro-2-methylquinoline.

Density Functional Theory (DFT) has become a popular and effective method for the quantum mechanical modeling of molecules. semanticscholar.org It is used to calculate various molecular properties, including optimized geometry, vibrational frequencies, and electronic characteristics. scirp.orgresearchgate.net For quinoline (B57606) derivatives, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311+G, provide a reliable framework for analyzing the molecular orbitals that dictate the compound's chemical behavior. semanticscholar.orgresearchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a critical role in a molecule's electronic properties and reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. semanticscholar.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a key indicator of a molecule's chemical stability and reactivity. semanticscholar.orgirjweb.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. semanticscholar.org This parameter is crucial for understanding the charge transfer interactions that can occur within the molecule, which are often responsible for its bioactivity. scirp.org DFT calculations are frequently used to determine these energy levels and the corresponding gap, providing insights into the molecule's electronic transitions and potential applications in areas like optoelectronics. sciensage.info

Table 1: Frontier Molecular Orbital Energies for a Quinoline Derivative

| Parameter | Energy (eV) |

| HOMO Energy | -6.646 |

| LUMO Energy | -1.816 |

| HOMO-LUMO Energy Gap (ΔE) | 4.830 |

Note: Data is representative of a quinoline compound as calculated by DFT (B3LYP) methods and should be considered illustrative for this compound. scirp.org

Mulliken population analysis is a method used to estimate the partial atomic charges in a molecule based on the distribution of electrons as calculated by quantum chemical methods. uni-muenchen.de This analysis provides a way to understand the electrostatic potential of the molecule and identify the relative electronegativity of different atoms within the structure. researchgate.net The calculated charges can indicate the most likely sites for electrophilic and nucleophilic attacks. semanticscholar.orgresearchgate.net

In this compound, the fluorine and nitrogen atoms are expected to carry negative Mulliken charges due to their high electronegativity, making them potential sites for interaction with electrophiles. Conversely, adjacent carbon atoms and hydrogen atoms typically exhibit positive charges. semanticscholar.org The distribution of these charges is fundamental to understanding the molecule's intermolecular interactions and reactivity patterns. However, it is known that Mulliken charges can be sensitive to the basis set used in the calculation. uni-muenchen.de

Table 2: Illustrative Mulliken Atomic Charges

| Atom | Charge (a.u.) |

| N1 | -0.25 |

| C2 | +0.15 |

| C8 | +0.10 |

| F9 | -0.30 |

| C(methyl) | -0.20 |

Note: These values are hypothetical and serve to illustrate the expected charge distribution in this compound based on general principles of Mulliken charge analysis.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair "Lewis-like" structures. wisc.edu This method examines interactions between filled donor NBOs and empty acceptor NBOs, quantifying their stabilization energy through second-order perturbation theory. wisc.edudergi-fytronix.com These interactions, often referred to as hyperconjugation, indicate delocalization of electron density from a Lewis-type orbital to a non-Lewis-type orbital. dergi-fytronix.com

Nonlinear optical (NLO) materials are of great interest for their potential applications in modern technologies like telecommunications and optical signal processing. researchgate.net Computational methods, particularly DFT, are used to predict the NLO properties of molecules by calculating the electric dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). researchgate.netjmcs.org.mx These parameters quantify the molecule's response to an external electric field.

A high first hyperpolarizability value is indicative of significant NLO activity. researchgate.net For molecules like this compound, the presence of electron-donating (methyl group) and electron-withdrawing (fluoro group and the quinoline nitrogen) moieties can facilitate intramolecular charge transfer, which is a key requirement for a large NLO response. springerprofessional.dejmcs.org.mx Theoretical calculations can predict how substitutions on the quinoline ring affect these properties, guiding the design of new materials with enhanced NLO characteristics. jmcs.org.mx

Table 3: Calculated NLO Properties for a Representative Organic Molecule

| Property | Value (a.u.) |

| Dipole Moment (μ) | 3.50 |

| Mean Polarizability (α) | 85.0 |

| First Hyperpolarizability (βtot) | 650.0 |

Note: The data presented is illustrative, based on findings for similar fluorinated phenylpyridine compounds, and is intended to represent the type of results obtained from NLO calculations. researchgate.net

Density Functional Theory (DFT) for Molecular Orbital Analysis

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. doi.org By solving Newton's equations of motion, MD simulations provide a detailed view of the conformational landscape of a molecule and its interactions with its environment, such as a solvent or a biological receptor. researcher.life

For this compound, MD simulations can be employed to explore its conformational flexibility and to understand how it interacts with other molecules. doi.org For instance, simulations can reveal the stability of different conformers and the dynamics of the methyl group rotation. In the context of drug design, MD simulations are invaluable for studying the stability of a ligand-protein complex, analyzing parameters like Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the radius of gyration to assess the binding stability and interaction dynamics. doi.orgresearcher.life These simulations provide insights into how the molecule might behave in a complex biological system, complementing the static picture provided by quantum chemical calculations.

Molecular Docking Studies in Biological Systems

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. This knowledge is crucial for understanding the potential biological activity of compounds like this compound and its derivatives.

Computational studies on quinoline derivatives have successfully predicted their binding affinities against a range of important enzyme targets, including various kinases and bacterial enzymes. These predictions, typically expressed as a docking score or binding energy (in kcal/mol), provide a quantitative estimate of the ligand's binding strength to the protein target. A lower binding energy value generally indicates a more stable and potent ligand-protein complex.

For instance, molecular docking studies on quinoline derivatives have identified potential inhibitors for HIV reverse transcriptase (RT), a key enzyme in viral replication. nih.gov Similarly, derivatives of the related fluoroquinazoline scaffold have been docked against Aurora A kinase, a protein involved in cell cycle regulation and a target for cancer therapy. nih.gov The docking results for a potent derivative, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, highlighted its strong binding potential. nih.gov Further studies have explored the interactions of quinoline-based molecules with other kinases, such as c-Met and HER2, which are implicated in various cancers. nih.gov

In the context of antibacterial research, fluoroquinoline complexes have been evaluated against essential bacterial enzymes like E. coli DNA gyrase and S. aureus tyrosyl-tRNA synthetase, with docking studies revealing significant binding affinities. nih.gov These theoretical predictions are instrumental in prioritizing compounds for further experimental testing.

Table 1: Predicted Binding Affinities of Representative Quinolines with Enzyme Targets

| Compound/Derivative Class | Enzyme Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|---|

| Quinoline Derivative 4 | HIV Reverse Transcriptase | 1RT2 | -10.67 | nih.gov |

| Quinoline Derivative 5 | HIV Reverse Transcriptase | 1RT2 | -10.38 | nih.gov |

| Cobalt(II) Fluoroquinoline Complex | S. aureus tyrosyl-tRNA synthetase | 1JIJ | -10.5 | nih.gov |

| Zinc(II) Fluoroquinoline Complex | E. coli dihydrofolate reductase B | 7r6g | -9.9 | nih.gov |

Beyond predicting binding energy, molecular docking provides a detailed, three-dimensional view of the interactions between a ligand and the amino acid residues within the protein's binding site. This ligand-protein interaction profile is essential for understanding the structural basis of binding and for rationally designing more potent and selective molecules. Common interactions include hydrogen bonds, hydrophobic interactions, ionic interactions, and halogen bonds. researchgate.net

Computational analyses of quinoline-based inhibitors have revealed key interaction patterns. For example, in the active site of HIV reverse transcriptase, certain quinoline derivatives form critical hydrogen bonds with the amino acid residue Lysine 101 and engage in hydrophobic interactions with Tryptophan 229. nih.gov In studies of kinase inhibitors, the nitrogen atom of the quinoline ring is often observed forming a crucial hydrogen bond with a backbone amide in the "hinge region" of the kinase, a common anchoring point for ATP-competitive inhibitors. nih.gov For example, a quinoline-based inhibitor of the c-Met kinase forms a hydrogen bond with Methionine 1160 in this hinge region. nih.gov

The fluorine atom, such as the one at the 8-position in this compound, can significantly influence binding. Docking studies of an 8-fluoroquinazoline (B71482) derivative against Aurora A kinase suggested that the fluorine group contributes to binding in the hinge region without causing steric clashes, due to its small size. nih.gov Furthermore, halogen atoms can participate in halogen bonds, a specific type of non-covalent interaction that can enhance binding affinity.

Table 2: Key Ligand-Protein Interactions for Representative Quinolines

| Compound Class | Enzyme Target | Key Interacting Residues | Interaction Type | Reference |

|---|---|---|---|---|

| Quinoline Derivatives | HIV Reverse Transcriptase | LYS 101 | Hydrogen Bond | nih.gov |

| Quinoline Derivatives | HIV Reverse Transcriptase | TRP 229 | Hydrophobic Interaction | nih.gov |

| Foretinib (Quinoline-based) | c-Met Kinase | MET 1160 | Hydrogen Bond (Hinge Region) | nih.gov |

| Pyrotinib (Quinoline-based) | HER2 Kinase | MET 801 | Hydrogen Bond (Hinge Region) | nih.gov |

| Pyrotinib (Quinoline-based) | HER2 Kinase | CYS 805 | Covalent Bond | nih.gov |

| 8-Fluoroquinazoline Derivative | Aurora A Kinase | PRO 214 | Binding Interaction | nih.gov |

Validation and Correlation of Computational Models with Experimental Data

A critical step in computational chemistry is the validation of theoretical models against experimental data. This process establishes the credibility and predictive power of the computational approach. nih.gov For molecular docking and other modeling techniques like Quantitative Structure-Activity Relationship (QSAR), validation involves correlating the predicted values (e.g., binding affinity, inhibitory activity) with experimentally measured results (e.g., IC₅₀ values from biological assays).

One robust method for model validation is to use the computational model to design a new series of compounds and then synthesize and test them experimentally. A strong correlation between the predicted and observed activities validates the model's utility. For instance, in the development of antimalarial quinoline derivatives, 3D-QSAR models were built and then validated both internally and externally. nih.gov The external validation involved synthesizing ten new quinoline derivatives and measuring their activity against Plasmodium falciparum. nih.gov The high correlation between the predicted and experimental activities confirmed the predictive capacity of the models. nih.gov

Statistical metrics are essential for quantifying the validity of a model. Key parameters include the test set correlation coefficient (r²test) and the cross-validated correlation coefficient (q²). A high r²test value (typically > 0.6) indicates that the model accurately predicts the activity of an external set of compounds not used in model generation. nih.gov

Table 3: Statistical Validation of a 3D-QSAR Model for Quinoline Derivatives

| Model Type | Cross-Validated Correlation Coefficient (q²) | Test Set Correlation Coefficient (r²test) | Predictive Capacity | Reference |

|---|---|---|---|---|

| CoMFA | > 0.5 | 0.878 | Good | nih.gov |

| CoMSIA | > 0.5 | 0.876 | Good | nih.gov |

| 2D-QSAR | > 0.5 | 0.845 | Good | nih.gov |

CoMFA: Comparative Molecular Field Analysis; CoMSIA: Comparative Molecular Similarity Index Analysis.

Such validated models are powerful tools in medicinal chemistry, enabling the reliable screening of virtual libraries and the rational design of novel, potent molecules, thereby accelerating the drug discovery process. nih.govmdpi.com

Advanced Research Applications of 8 Fluoro 2 Methylquinoline

Applications in Medicinal Chemistry and Drug Discovery

The versatility of the 8-fluoro-2-methylquinoline core has been leveraged by medicinal chemists to design and synthesize novel molecules with potential therapeutic value. The introduction of various substituents onto this scaffold has led to the discovery of compounds with significant biological activities, paving the way for further investigation and development.

Antimicrobial Agent Development

The quest for new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. Quinolone derivatives have historically been a rich source of antibacterial drugs, and this compound serves as a valuable building block in this ongoing effort.

Bacterial DNA gyrase is a well-established and validated target for antibacterial drugs, most notably the fluoroquinolone class of antibiotics. nih.govmdpi.commdpi.com This essential enzyme is a type II topoisomerase that introduces negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription. nih.govmdpi.com Inhibition of DNA gyrase leads to the disruption of these vital cellular processes, ultimately resulting in bacterial cell death. nih.gov

While direct studies on this compound's inhibition of DNA gyrase are not extensively documented in publicly available research, the broader class of quinolone derivatives has been shown to target this enzyme. nih.govmdpi.com The mechanism of action typically involves the stabilization of the enzyme-DNA complex, leading to double-strand breaks in the bacterial chromosome. nih.gov Research into novel quinoline (B57606) derivatives, including those based on the this compound scaffold, continues to explore their potential as inhibitors of bacterial DNA gyrase. nih.gov

For instance, a series of 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline derivatives were synthesized and tested for their in vitro antibacterial activity. Although specific MIC values for each derivative against all the mentioned strains were not detailed in the available abstract, the study indicates that these compounds were evaluated against this panel of bacteria, suggesting that the this compound scaffold is a viable starting point for developing compounds with antibacterial properties.

The following table summarizes the bacterial strains against which derivatives of this compound have been tested.

| Bacterial Strain | Gram Stain |

| Escherichia coli | Gram-negative |

| Proteus mirabilis | Gram-negative |

| Bacillus subtilis | Gram-positive |

| Staphylococcus albus | Gram-positive |

This table is for informational purposes and indicates that derivatives of this compound have been evaluated against these strains. Specific efficacy data for the parent compound is not provided in the search results.

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For quinolone-based antimicrobial agents, SAR studies have provided valuable insights into the structural requirements for potent activity. nih.gov While specific SAR studies focusing exclusively on this compound are not detailed in the provided search results, general principles for fluoroquinolones can be considered.

Key structural features that are often manipulated in SAR studies of quinolones include the substituents at the N-1, C-6, C-7, and C-8 positions of the quinoline ring. The presence of a fluorine atom at the C-6 position is a hallmark of many potent fluoroquinolone antibiotics. In the case of this compound, the fluorine at the C-8 position is a distinguishing feature. The methyl group at the C-2 position also influences the molecule's properties.

The development of hybrid molecules incorporating the quinoline scaffold is an active area of research. nih.gov By combining the this compound core with other pharmacologically active moieties, researchers aim to enhance antimicrobial potency and broaden the spectrum of activity. These studies are essential for the rational design of new and more effective antimicrobial agents derived from the this compound template.

Anticancer Research

In addition to their antimicrobial properties, quinoline derivatives have garnered significant attention for their potential as anticancer agents. nih.govrsc.orgnih.gov The planar nature of the quinoline ring allows for intercalation into DNA, and various derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation. nih.gov

The investigation of quinoline derivatives in anticancer research is a burgeoning field. nih.govrsc.org While direct studies on the antitumor properties of this compound are not specified in the search results, research on structurally related compounds highlights the potential of this chemical class. For example, studies on 8-hydroxyquinoline (B1678124) derivatives have demonstrated their cytotoxic effects against various human cancer cell lines. nih.gov The introduction of different functional groups onto the quinoline ring system can significantly impact the antitumor activity. nih.gov

Research into novel platinum(II) complexes incorporating 8-hydroxyquinoline derivatives has also shown promising antitumor mechanisms, including the induction of apoptosis and senescence in cancer cells. rsc.org Furthermore, the development of ruthenium(II) complexes with 8-hydroxyquinoline has exhibited antitumor activity in breast cancer cell lines. These findings underscore the importance of the quinoline scaffold as a platform for the design of new anticancer drug candidates. The fluorine and methyl substitutions on the this compound ring system provide unique electronic and steric properties that could be exploited in the design of novel antitumor agents.

Potential Mechanisms of Action (e.g., Proteasome Inhibition)

Substituted quinolines have been identified as a promising class of noncovalent proteasome inhibitors. nih.gov The proteasome is a crucial cellular complex responsible for degrading unnecessary or damaged proteins, and its inhibition can be a therapeutic strategy for various diseases, including cancer.

The mechanism by which certain quinoline derivatives inhibit the proteasome has been characterized as a mixed-type inhibition. nih.gov This suggests that these compounds may bind to both the free enzyme and the enzyme-substrate complex. Some quinolines have also been observed to allosterically modulate proteasome activity, meaning they bind to a site other than the active site to alter the enzyme's function. nih.gov While specific studies on this compound as a proteasome inhibitor are not extensively detailed in the available research, the broader class of substituted quinolines, to which it belongs, has demonstrated the potential to interact with and inhibit the chymotrypsin-like (CT-L) activity of the proteasome. nih.gov This inhibition can disrupt cellular signaling pathways, such as the NF-κB pathway, which is critical for cell survival and proliferation. nih.gov

The general mechanism of proteasome inhibition by various compounds often involves the formation of a covalent bond with the N-terminal threonine in the catalytic sites of the 20S proteasome core particle, thereby blocking its enzymatic activity. nih.gov However, noncovalent inhibitors like the substituted quinolines offer an alternative mechanism that can be advantageous, for instance, in overcoming resistance to covalent inhibitors. nih.gov

Antimycobacterial Agent Research

The quinoline scaffold is a key component in a number of compounds being investigated for their potential to combat mycobacterial infections, most notably tuberculosis.

Research into quinoline derivatives has demonstrated their potential efficacy against Mycobacterium tuberculosis, including the commonly studied H37Rv strain. For instance, the 8-hydroxyquinoline series of compounds has shown significant activity, with some analogs exhibiting minimum inhibitory concentrations (MIC90) of less than 5 μM. nih.gov Similarly, studies on 6-hydrogen-8-methylquinolones have also revealed potent antitubercular activity. nih.gov

Table 1: Antitubercular Activity of Representative Quinolone Derivatives against M. tuberculosis H37Rv

| Compound Class | Representative Compound | MIC (μM) | Citation |

|---|---|---|---|

| 8-Hydroxyquinolines | Unsubstituted 8-hydroxyquinoline | 3.6 | nih.gov |

Note: MIC values can vary based on experimental conditions.

In silico studies, which involve computer simulations and modeling, are increasingly used to predict the interaction between small molecules and biological targets. One such target for antimycobacterial drugs is ATP synthase, an enzyme essential for energy production in the bacterium.

A significant study conducted in silico analysis of a series of 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline derivatives. This research explored their potential as antimycobacterial agents by modeling their binding to the ATP synthase of Mycobacterium tuberculosis. The study is particularly relevant as it directly involves derivatives of this compound. The binding energy of these compounds was compared to that of bedaquiline, a known ATP synthase inhibitor used in the treatment of tuberculosis. The results indicated that the binding energy of the synthesized compounds was superior to that of bedaquiline, suggesting a strong potential for these derivatives to act as effective ATP synthase inhibitors. The in silico docking studies identified key amino acid interactions within the binding site of ATP synthase, providing a molecular basis for their potential inhibitory activity.

A critical aspect of drug development is assessing the cytotoxicity of a compound against mammalian cells to ensure its safety. Vero cells, derived from the kidney of an African green monkey, are a standard cell line used for such evaluations.

While specific cytotoxicity data for this compound on Vero cells is not extensively documented, studies on various quinoline-based hybrids have provided insights into the general toxicity profile of this class of compounds. For example, a study on quinoline-based hydroxyimidazolium hybrids reported their half-lethal concentration (LC50) values on Vero cells. researchgate.net The 2-alkoxy-quinolines in this study were found to be slightly less cytotoxic than the 2-oxo-quinolines, with LC50 values generally higher than 125 μM, indicating a relatively low toxic effect at these concentrations. researchgate.net

Table 2: Cytotoxicity of Representative Quinolone Derivatives on Vero Cells

| Compound Class | LC50 (μM) | Citation |

|---|---|---|

| 2-Alkoxy-quinolines | ~189-277 | researchgate.net |

Note: LC50 values are a measure of the concentration of a substance needed to kill 50% of the cells in a given time.

Enzyme Inhibition and Biological Probe Applications

The quinoline scaffold is a recognized pharmacophore in the design of enzyme inhibitors. Quinoline-based compounds have been shown to inhibit a wide range of enzymes, including those that interact with DNA, such as DNA methyltransferases, polymerases, and base excision repair glycosylases. The inhibitory mechanism of some quinoline derivatives involves intercalation into the DNA substrate, leading to conformational changes in the enzyme-DNA complex and subsequent inhibition of enzymatic activity.

While specific studies on this compound as an enzyme inhibitor are not extensively reported, its structural features suggest potential in this area. The planar quinoline ring system is conducive to intercalating into DNA, and the fluoro and methyl substituents could modulate the binding affinity and specificity for particular enzymes. The introduction of fluorine can sometimes enhance the binding or inhibitory potency of a molecule.

Furthermore, the inherent fluorescence of the quinoline core makes it an attractive scaffold for the development of biological probes. Quinoline-based fluorescent probes are utilized for various bioimaging applications, including the detection of metal ions and the imaging of specific cellular components. The substitution pattern on the quinoline ring can be tailored to fine-tune the photophysical properties of the molecule, such as its excitation and emission wavelengths, quantum yield, and sensitivity to the local environment.

Derivatives of 8-amidoquinoline, for example, have been developed as fluorescent probes for the detection of zinc ions in biological systems. The design of such probes often involves incorporating a chelating moiety that, upon binding to the target ion, induces a change in the fluorescence properties of the quinoline fluorophore. While this compound itself is not a traditional chelator in the same vein as 8-hydroxyquinoline, its potential to be functionalized into a specific biological probe remains an area for exploration. The fluorine atom could also be exploited for 19F MRI applications, offering an alternative imaging modality.

| Application | Relevant Properties of Quinoline Scaffold | Potential of this compound |

| Enzyme Inhibition | Planar structure for DNA intercalation, ability to be functionalized for specific enzyme binding. | The quinoline core could act as an intercalator, with the 8-fluoro and 2-methyl groups influencing binding affinity and specificity. |

| Biological Probes | Inherent fluorescence, tunable photophysical properties through substitution. | The quinoline scaffold provides a fluorescent platform. The substituents could be modified to create probes for specific analytes or cellular environments. |

Metal Chelating Properties in Biological Systems

The ability of 8-hydroxyquinoline and its derivatives to chelate metal ions is a well-established and significant area of research, particularly in the context of biological systems. While this compound lacks the 8-hydroxyl group critical for the potent bidentate chelation characteristic of 8-hydroxyquinolines, the strategic placement of a fluorine atom can influence the electronic properties of the quinoline ring and its potential interactions with metal ions.

The dysregulation of metal ion homeostasis, particularly of copper and zinc, is implicated in a variety of pathological conditions, including neurodegenerative diseases. Compounds that can modulate the concentration and distribution of these metal ions are therefore of great therapeutic interest. 8-Hydroxyquinoline derivatives act as ionophores, facilitating the transport of metal ions across cell membranes and helping to restore metal ion balance.

Strategic fluorination of the 8-hydroxyquinoline scaffold has been explored as a means to enhance metal ionophore activity. The introduction of fluorine can increase the lipophilicity of the molecule, which may improve its ability to partition into and traverse cellular membranes. While this compound is not a classical ionophore due to the absence of the hydroxyl group, its potential to be chemically modified to incorporate a chelating moiety warrants investigation. Such a modified compound could leverage the properties conferred by the fluorine and methyl groups to create a novel modulator of metal ion homeostasis.

The "metal hypothesis" of neurodegenerative diseases, such as Alzheimer's disease, posits that the abnormal interaction of metal ions like copper and zinc with amyloid-beta (Aβ) peptides contributes to their aggregation and the formation of neurotoxic plaques. Consequently, metal-binding agents that can disrupt these interactions and dissolve Aβ deposits are being actively investigated as potential therapeutic agents.

8-Hydroxyquinoline derivatives, such as clioquinol (B1669181) and PBT2, have shown promise in preclinical and early clinical studies for Alzheimer's disease by targeting these metal-Aβ interactions. The strategic fluorination of such compounds is a key area of research aimed at improving their pharmacokinetic and pharmacodynamic properties, including their ability to cross the blood-brain barrier.

While direct studies on this compound in neurodegenerative disease models are lacking, the principles established for fluorinated 8-hydroxyquinolines provide a strong rationale for its investigation. The fluorine atom in this compound could enhance its brain permeability, a critical attribute for any centrally acting therapeutic. If appropriately functionalized to chelate metal ions, this compound could serve as a valuable scaffold for the development of new agents for neurodegenerative disease research.

| Compound Class | Mechanism of Action | Relevance to this compound |

| 8-Hydroxyquinolines | Chelation of metal ions (e.g., Cu2+, Zn2+), modulation of metal-induced Aβ aggregation. | Provides a conceptual framework for the potential of a functionalized this compound to act as a metal-chelating agent in neurodegenerative disease research. |

| Fluorinated Quinolines | Enhanced lipophilicity and potential for improved blood-brain barrier penetration. | The 8-fluoro group could confer favorable pharmacokinetic properties for central nervous system applications. |

Applications in Materials Science

The unique photophysical and electronic properties of the quinoline scaffold have led to its extensive use in the development of advanced materials, particularly in the field of organic electronics.

Quinoline derivatives are widely employed in the fabrication of Organic Light-Emitting Diodes (OLEDs) due to their excellent electron-transporting capabilities, high thermal stability, and good film-forming properties. Metal complexes of 8-hydroxyquinoline, most notably tris(8-hydroxyquinolinato)aluminum (Alq3), have been instrumental in the advancement of OLED technology, serving as efficient electron-transporting and light-emitting materials.

The introduction of substituents onto the quinoline ring allows for the fine-tuning of the material's electronic and photophysical properties, which in turn affects the performance of the OLED device. The 2-methyl group, as present in this compound, can influence the steric and electronic properties of the molecule, which can impact packing in the solid state and charge transport characteristics.

While direct reports on the application of this compound in OLEDs are scarce, the known benefits of both the 2-methylquinoline (B7769805) scaffold and fluorination in organic electronic materials suggest its potential as a valuable component in the design of new materials for OLEDs. It could potentially be used as a host material, an electron-transporting material, or as a ligand in novel metal complexes for light-emitting layers.

| Component | Function in OLEDs | Potential Role of this compound |

| Quinoline Core | Electron transport, light emission (in metal complexes). | Could serve as an electron-transporting material or as a ligand in luminescent metal complexes. |

| 2-Methyl Group | Influences molecular packing and electronic properties. | May affect charge mobility and film morphology. |

| 8-Fluoro Group | Lowers energy levels, enhances stability. | Could improve electron injection, and increase the thermal and oxidative stability of the OLED device. |

Organic Light-Emitting Diodes (OLEDs) Development

Role as Electron Carriers and Luminescent Materials

Quinoline derivatives are recognized for their utility in electronic applications, particularly as high-efficiency electron transport materials (ETMs). researchgate.net Their inherent conjugated molecular structure, which can be readily modified, allows for the tuning of energy gaps, a critical factor for materials used in organic light-emitting diodes (OLEDs) and other electronic devices. ossila.com The introduction of a fluorine atom, as in this compound, can further enhance pharmacological and electronic properties. evitachem.com The quinoline structure's thermal and oxidative stability contributes to the durability of materials developed from it. researchgate.net These characteristics, combined with their luminescent properties, make quinoline-based compounds suitable for creating components in OLEDs and other display technologies. ossila.com

Dye-Sensitized Solar Cells (DSSCs) and Photovoltaic Applications

Quinoline derivatives are extensively investigated for their role in third-generation photovoltaics, especially in dye-sensitized solar cells (DSSCs). ossila.com DSSCs are considered a viable alternative to traditional silicon-based solar cells due to their lower manufacturing costs and ease of production. researchgate.net In a DSSC, the dye molecule, or sensitizer, is a crucial component that absorbs solar radiation and initiates the process of converting light into electrical energy. researchgate.netmdpi.com

The molecular structure of the dye significantly influences the photovoltaic performance of the cell. researchgate.net Quinoline-based molecules are used to synthesize these dyes, often in a "push-pull" or D-π-A (donor-π-bridge-acceptor) architecture. nih.gov This design facilitates efficient electron transfer. An important characteristic for these dyes is having their lowest unoccupied molecular orbital (LUMO) energy level above the conduction band of the semiconductor (commonly TiO2), which ensures effective electron injection. nih.gov Simultaneously, the highest occupied molecular orbital (HOMO) energy level should be below the redox potential of the electrolyte, which aids in the regeneration of the dye after it has transferred an electron. nih.gov Theoretical and experimental studies have shown that quinoline-derivative dyes can achieve high light-harvesting efficiency and favorable absorption properties, making them promising candidates for use in DSSCs. researchgate.netnih.gov

| Dye | λmax (nm) | Molar Extinction Coefficient (ε, M-1cm-1) | Jsc (mA cm-2) | Voc (V) | Fill Factor (ff) | Overall Efficiency (η, %) |

| JK-128 | 425 | 27,500 | 9.39 | 0.69 | 0.73 | 4.72 |

| JK-129 | 441 | 31,000 | 10.98 | 0.68 | 0.74 | 5.53 |

| JK-130 | 453 | 51,000 | 11.52 | 0.70 | 0.75 | 6.07 |

Fluorescent Bioimaging and Chemosensors

The inherent fluorescence properties of the quinoline scaffold have led to its extensive use in the development of molecular probes and chemosensors. crimsonpublishers.com These tools are invaluable in molecular biology and medicine for their ability to detect, visualize, and monitor biological processes at the molecular level with high sensitivity and specificity. crimsonpublishers.com Quinoline-based fluorescent probes can be engineered to interact with specific target molecules, leading to a change in their fluorescence emission or intensity, which provides a detectable signal. crimsonpublishers.com